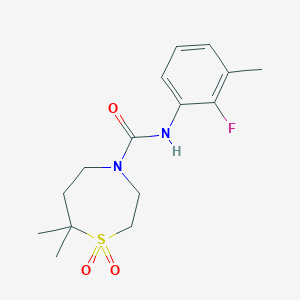![molecular formula C17H20ClNO2 B7680098 2-[2-[[(3-Chloro-4-methylphenyl)methylamino]methyl]phenoxy]ethanol](/img/structure/B7680098.png)
2-[2-[[(3-Chloro-4-methylphenyl)methylamino]methyl]phenoxy]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-[[(3-Chloro-4-methylphenyl)methylamino]methyl]phenoxy]ethanol, also known as Clenbuterol, is a sympathomimetic amine that belongs to the β2-adrenergic agonists class of drugs. It is widely used in veterinary medicine for the treatment of respiratory diseases in horses, but it has also been used illegally as a performance-enhancing drug in athletes.
Mecanismo De Acción
2-[2-[[(3-Chloro-4-methylphenyl)methylamino]methyl]phenoxy]ethanol acts as a selective β2-adrenergic agonist, which means it selectively activates β2-adrenergic receptors in the body. Activation of these receptors leads to the relaxation of smooth muscles in the airways, which improves breathing. 2-[2-[[(3-Chloro-4-methylphenyl)methylamino]methyl]phenoxy]ethanol also stimulates the breakdown of stored fat in the body, leading to increased energy expenditure and weight loss.
Biochemical and Physiological Effects:
2-[2-[[(3-Chloro-4-methylphenyl)methylamino]methyl]phenoxy]ethanol has several biochemical and physiological effects in the body. It increases heart rate, blood pressure, and body temperature, which can lead to increased energy expenditure and weight loss. It also increases the production of cyclic AMP, which activates protein kinase A and leads to the activation of several downstream signaling pathways. 2-[2-[[(3-Chloro-4-methylphenyl)methylamino]methyl]phenoxy]ethanol has been shown to increase muscle mass and improve muscle performance in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[2-[[(3-Chloro-4-methylphenyl)methylamino]methyl]phenoxy]ethanol has several advantages for lab experiments, including its selective β2-adrenergic agonist activity and its ability to stimulate the breakdown of stored fat. However, it also has limitations, such as its potential for off-target effects and its potential to induce cardiac hypertrophy in high doses.
Direcciones Futuras
There are several future directions for research on 2-[2-[[(3-Chloro-4-methylphenyl)methylamino]methyl]phenoxy]ethanol. One direction is to investigate its potential therapeutic effects in the treatment of muscle wasting and weight loss in humans. Another direction is to study its effects on the β2-adrenergic receptor and its downstream signaling pathways in more detail. Additionally, there is a need for further research on the potential side effects and safety of 2-[2-[[(3-Chloro-4-methylphenyl)methylamino]methyl]phenoxy]ethanol in humans.
Métodos De Síntesis
2-[2-[[(3-Chloro-4-methylphenyl)methylamino]methyl]phenoxy]ethanol can be synthesized through several methods, including the reaction of 4-amino-3,5-dichlorobenzoic acid with 4-nitrobenzyl bromide, followed by reduction with lithium aluminum hydride. Another method involves the reaction of 4-amino-3,5-dichlorobenzoic acid with 4-(2-chloroethyl)phenol in the presence of sodium hydride, followed by reduction with lithium aluminum hydride.
Aplicaciones Científicas De Investigación
2-[2-[[(3-Chloro-4-methylphenyl)methylamino]methyl]phenoxy]ethanol has been extensively studied for its potential therapeutic effects in the treatment of respiratory diseases, such as asthma and chronic obstructive pulmonary disease (COPD). It has also been investigated for its potential use in the treatment of muscle wasting and weight loss. In addition, 2-[2-[[(3-Chloro-4-methylphenyl)methylamino]methyl]phenoxy]ethanol has been used as a research tool to study the β2-adrenergic receptor and its signaling pathways.
Propiedades
IUPAC Name |
2-[2-[[(3-chloro-4-methylphenyl)methylamino]methyl]phenoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO2/c1-13-6-7-14(10-16(13)18)11-19-12-15-4-2-3-5-17(15)21-9-8-20/h2-7,10,19-20H,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDWPIPGVJIFLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNCC2=CC=CC=C2OCCO)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[(2-bromofuran-3-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B7680020.png)


![7-Methyl-3-[(3-methylquinoxalin-2-yl)methyl]thieno[3,2-d]pyrimidin-4-one](/img/structure/B7680045.png)

![2-[(3,5-Dichloropyridin-2-yl)methyl]pyridazin-3-one](/img/structure/B7680065.png)

![2-[(4-Ethylphenyl)methyl]pyridazin-3-one](/img/structure/B7680073.png)
![2-[2-(3-Ethylphenoxy)ethyl]pyridazin-3-one](/img/structure/B7680085.png)

![N-[(3-chloro-4-methylphenyl)methyl]-1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclobutan-1-amine](/img/structure/B7680088.png)
![5-Methyl-2-[(1-phenyl-1,2,4-triazol-3-yl)methyl]pyridazin-3-one](/img/structure/B7680090.png)
![3-[(2-Ethyl-1,2,4-triazol-3-yl)methylsulfanyl]-5-methyl-4-(2-thiophen-2-ylethyl)-1,2,4-triazole](/img/structure/B7680091.png)
![3-[(3-chloro-4-methylphenyl)methylamino]-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B7680096.png)